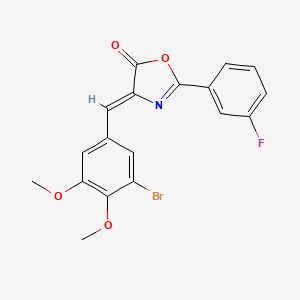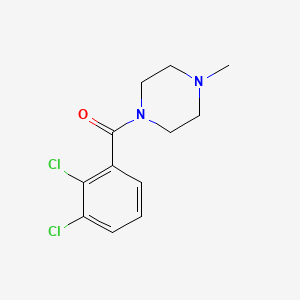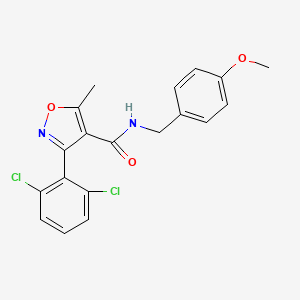![molecular formula C22H20Cl2N6O B4619750 6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4619750.png)
6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
説明
Synthesis Analysis
The synthesis of complex pyrazole and pyridine derivatives, such as the compound , typically involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. The literature presents various methods for synthesizing related compounds, including cyclization reactions, condensation, and functionalization processes. These methods aim to build the pyrazole and pyridine cores, followed by the introduction of specific functional groups through targeted chemical reactions. For example, the cyclization reaction from dichloro-nicotinonitrile precursors has been explored to synthesize 6-(pyrazol-1-yl)pyrazolo[3,4-b]pyridin-3-ol derivatives, indicating a potential pathway for synthesizing related compounds (Wu et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds within this category is characterized by the presence of pyrazole and pyridine rings, which are essential for their chemical behavior and interactions. Structural analyses, including X-ray diffraction and NMR spectroscopy, provide insights into the arrangement of atoms within the molecule and the tautomeric forms that such compounds may exhibit in solution or solid state. These structural details are crucial for understanding the compound's reactivity and potential binding mechanisms to biological targets. For instance, studies on similar compounds have revealed the preferred tautomeric forms and electronic polarization, contributing to their binding interactions (Shim et al., 2002).
科学的研究の応用
Synthesis and Biological Evaluation
Research on pyrazolopyrimidine derivatives has shown significant biological activities, including anticancer and anti-inflammatory effects. A study by Rahmouni et al. (2016) reported on the synthesis of a novel series of pyrazolopyrimidines derivatives exhibiting cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). This demonstrates the potential therapeutic applications of compounds structurally related to "6-cyclopropyl-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide" in cancer treatment and inflammation management.
Antimicrobial and Antioxidant Activities
Derivatives of pyrazolopyrimidine have also been explored for their antimicrobial and antioxidant properties. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, which were subjected to in silico molecular docking screenings towards GlcN-6-P synthase. The study revealed moderate to good binding energies, indicating potential for antimicrobial and antioxidant activities (Flefel et al., 2018).
Anticancer Activity
Another study focused on the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, demonstrating potent cytotoxic activities against various cancer cell lines (Deady et al., 2003). This underscores the potential of pyrazolopyrimidine derivatives in the development of new anticancer agents.
Anti-inflammatory and Anti-cancer Activities
Kaping et al. (2020) reported the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines with significant anti-inflammatory and anti-cancer activities, further demonstrating the therapeutic potential of these compounds (Kaping et al., 2020).
特性
IUPAC Name |
6-cyclopropyl-N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-4-yl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N6O/c1-12-20-15(8-19(13-6-7-13)27-21(20)29(2)28-12)22(31)26-14-9-25-30(10-14)11-16-17(23)4-3-5-18(16)24/h3-5,8-10,13H,6-7,11H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQSDWIAFXJDMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=C(C=CC=C5Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl {5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4619672.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4619673.png)
![N-(3-ethoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4619676.png)

![N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4619691.png)

![1-(diphenylmethyl)-4-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4619700.png)




![N-(3-chloro-4-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide](/img/structure/B4619781.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B4619783.png)
